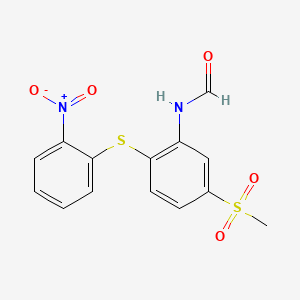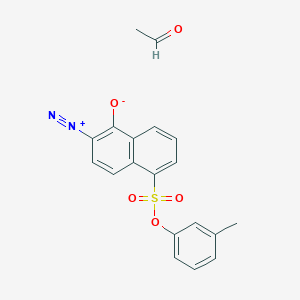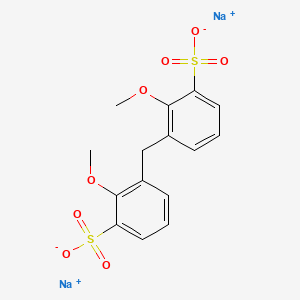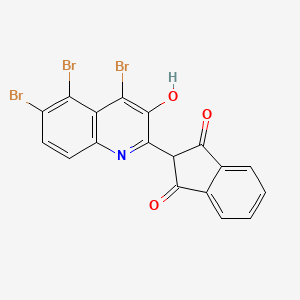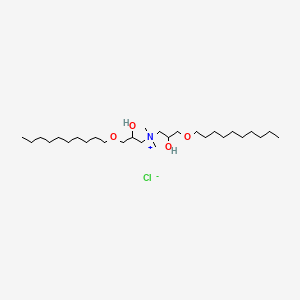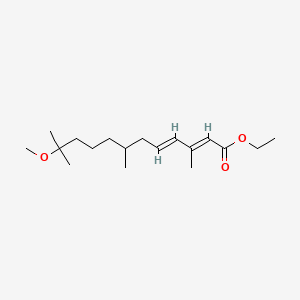
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- is a chemical compound known for its unique structure and properties. This compound is often used in various applications due to its distinctive characteristics, including its stability and reactivity.
Preparation Methods
The synthesis of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- can be achieved through several methods. One common synthetic route involves the reaction of 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid with ethanol in the presence of a catalyst under controlled temperature conditions . Industrial production methods often utilize similar processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis and as a catalyst in certain reactions . In biology, it has been studied for its potential role in cellular processes and signaling pathways . In medicine, this compound is being explored for its potential therapeutic effects, including its use in drug development . Additionally, it is used in the industry for the production of fragrances and flavorings due to its unique scent and stability .
Mechanism of Action
The mechanism of action of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ethyl ester, (E,E)- stands out due to its unique structure and properties. Similar compounds include 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid isopropyl ester and 2,4-dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester . These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each compound unique in its applications and effects .
Properties
CAS No. |
40596-65-4 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C18H32O3/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h8,11,14-15H,7,9-10,12-13H2,1-6H3/b11-8+,16-14+ |
InChI Key |
AEXHMNKYTCTGID-GWGZPXPZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



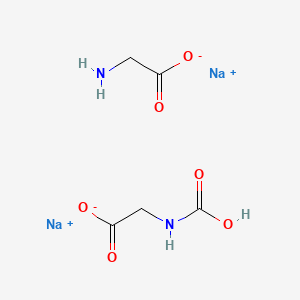
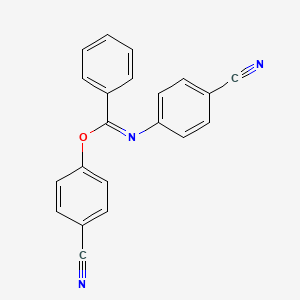
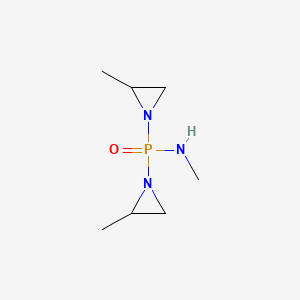
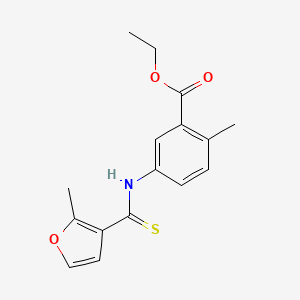


![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
